molecular formula C27H30N4O2 B2451460 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900278-66-2

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2451460
CAS No.: 900278-66-2
M. Wt: 442.563
InChI Key: CMZUNGGNQHSXHW-UHFFFAOYSA-N
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Description

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-benzyl-N-cyclohexyl-N-ethyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-3-29(21-12-8-5-9-13-21)27(33)23-16-22-25(30(23)18-20-10-6-4-7-11-20)28-24-15-14-19(2)17-31(24)26(22)32/h4,6-7,10-11,14-17,21H,3,5,8-9,12-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZUNGGNQHSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine and pyrrole derivatives.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.

    Cyclohexyl and ethyl group substitution: These groups can be introduced through nucleophilic substitution reactions using cyclohexylamine and ethylamine.

    Oxidation and functional group modifications: The final steps involve oxidation reactions to introduce the oxo group and further functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrimidine-2-carboxamide: Similar core structure but lacks the pyrrolo[2,3-d] ring.

    1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: Similar structure but different substitution pattern.

Uniqueness

The uniqueness of 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide lies in its specific substitution pattern and the presence of the pyrrolo[2,3-d] ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 327.41 g/mol
  • CAS Number : Not specifically listed in the available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV and HSV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, it may act on the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers.

Biological Activity Overview

Activity TypeDescriptionReferences
AntiviralPotential inhibition of viral replication; similar compounds show efficacy against HIV and HSV.
AntitumorInhibitory effects on cancer cell lines; potential targeting of EGFR pathways.
AntibacterialSome derivatives exhibit antibacterial properties against various pathogens.

Case Studies

  • Antiviral Efficacy :
    • A study on related compounds demonstrated significant antiviral activity against HIV with EC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that modifications in the benzyl group could enhance potency against viral targets.
  • Antitumor Studies :
    • In vitro studies using human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Molecular docking studies suggested strong binding affinity to EGFR, indicating a potential mechanism for its anticancer effects.
  • Pharmacological Profiling :
    • Pharmacokinetic studies are necessary to evaluate absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest favorable profiles which warrant further investigation.

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